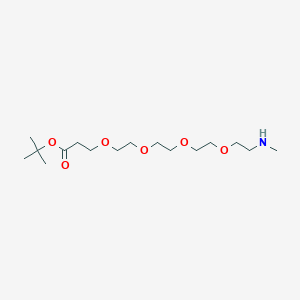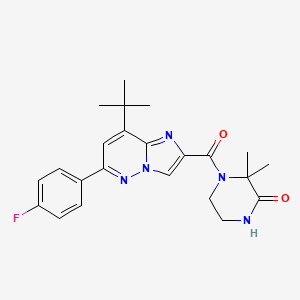
Methylamino-PEG4-t-butyl ester
Descripción general
Descripción
Methylamino-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mecanismo De Acción
Target of Action
Methylamino-PEG4-t-butyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The compound contains a methylamine group and two t-butyl ester groups . The methylamine group is reactive with carboxylic acids and carbonyls (ketone, aldehyde), allowing it to form bonds with target proteins . The t-butyl protected carboxyl acid groups can be deprotected under acidic conditions to form acid, which can undergo amide coupling .
Biochemical Pathways
As a linker in PROTACs, this compound plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific targets of the PROTAC.
Pharmacokinetics
The hydrophilic polyethylene glycol (PEG) spacer in this compound increases its solubility in aqueous media , which can enhance its absorption and distribution in the body.
Result of Action
The primary result of the action of this compound is the degradation of target proteins when it is used as a linker in PROTACs . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the deprotection of its t-butyl protected carboxyl acid groups occurs under acidic conditions . Furthermore, its solubility, and thus its bioavailability and efficacy, can be affected by the polarity of the environment due to its hydrophilic PEG spacer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methylamino-PEG4-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG spacer.
Introduction of Methylamine Group: The methylamine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methylamine.
Protection of Carboxyl Group: The carboxyl group is protected using t-butyl esterification to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity levels
Types of Reactions:
Substitution Reactions: The methylamine group can undergo nucleophilic substitution reactions with carboxylic acids, carbonyls, and other electrophiles.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as methylamine and suitable electrophiles are used under mild to moderate conditions.
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the t-butyl protecting group.
Major Products:
Aplicaciones Científicas De Investigación
Methylamino-PEG4-t-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and conjugates.
Biology: It is employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: It is utilized in the production of PEGylated compounds for various industrial applications
Comparación Con Compuestos Similares
Amino-PEG4-t-butyl ester: Contains an amino group instead of a methylamine group.
Hydroxy-PEG4-t-butyl ester: Contains a hydroxyl group instead of a methylamine group.
BocNH-PEG4-acid: Contains a Boc-protected amino group and a free carboxyl group.
Uniqueness: Methylamino-PEG4-t-butyl ester is unique due to its combination of a methylamine group and a t-butyl ester group, which provides specific reactivity and protection during synthesis. The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-4/h17H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXARLRHZPMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)










